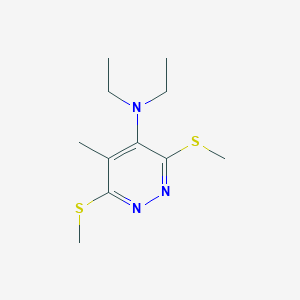
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzoyl group attached to a pyran ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 2,4-dichlorobenzoyl chloride with a suitable pyran derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzoyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl compound with similar reactivity.
2,4-Dichlorobenzamide: A related compound with different functional groups.
Uniqueness
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its pyran ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
114291-42-8 |
|---|---|
Fórmula molecular |
C13H8Cl2O4 |
Peso molecular |
299.10 g/mol |
Nombre IUPAC |
3-(2,4-dichlorobenzoyl)-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C13H8Cl2O4/c1-6-4-10(16)11(13(18)19-6)12(17)8-3-2-7(14)5-9(8)15/h2-5,11H,1H3 |
Clave InChI |
XRRNKMMTGXALHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(C(=O)O1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
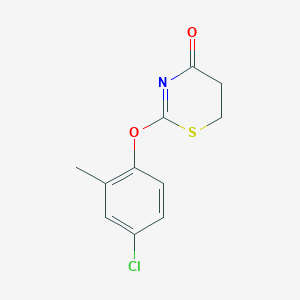
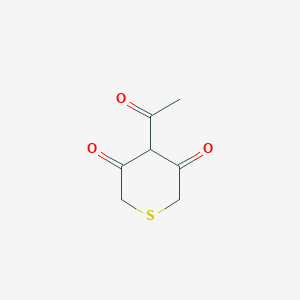

phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
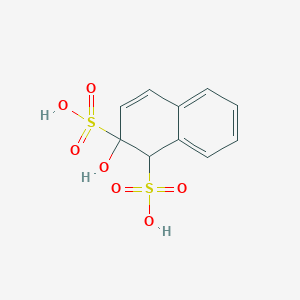
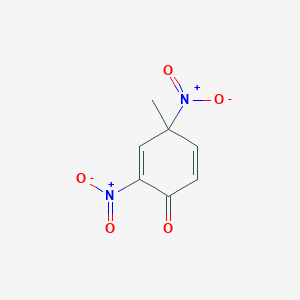

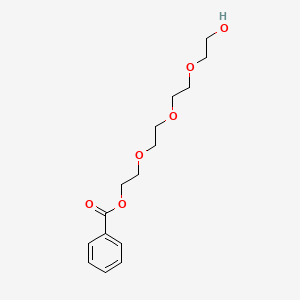

![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
